Belumosudil's >200-Fold ROCK2 Selectivity vs. Non-Selective ROCK Inhibitors Fasudil and Y-27632
Belumosudil demonstrates profound selectivity for ROCK2 (IC50 105 nM) over ROCK1 (IC50 24 µM), representing a >200-fold selectivity window [1]. In direct head-to-head enzymatic assays, the non-selective ROCK inhibitor Y-27632 inhibited both ROCK1 and ROCK2 with similar potency (Ki values 140-220 nM for ROCK1 and 300 nM for ROCK2), showing no isoform discrimination [2]. Fasudil, another clinically used ROCK inhibitor, also lacks isoform selectivity, inhibiting ROCK1 with a Ki of 0.33 µM and ROCK2 with an IC50 of 0.158 µM, alongside off-target activity against PKA, PKC, and PKG [3]. This fundamental difference in selectivity profiles renders belumosudil functionally distinct from pan-ROCK inhibitors.
| Evidence Dimension | ROCK2 vs. ROCK1 selectivity |
|---|---|
| Target Compound Data | ROCK2 IC50 = 105 nM; ROCK1 IC50 = 24,000 nM; Selectivity ratio >200-fold |
| Comparator Or Baseline | Y-27632: ROCK1 Ki = 140-220 nM, ROCK2 Ki = 300 nM (non-selective); Fasudil: ROCK1 Ki = 330 nM, ROCK2 IC50 = 158 nM (non-selective) |
| Quantified Difference | Belumosudil exhibits >200-fold selectivity for ROCK2; Y-27632 and fasudil show <3-fold selectivity |
| Conditions | In vitro recombinant enzyme assays with truncated catalytic domains |
Why This Matters
ROCK1 and ROCK2 have distinct and sometimes opposing physiological roles; isoform-nonselective inhibition can lead to off-target effects and limit therapeutic window, making belumosudil's high selectivity a critical differentiator for research applications requiring precise pathway interrogation and for therapeutic contexts where ROCK1 inhibition may be undesirable.
- [1] Zanin-Zhorov A, Weiss JM, Nyuydzefe MS, Chen W, Scher JU, Mo R, et al. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism. Proc Natl Acad Sci U S A. 2014;111(47):16814-16819. View Source
- [2] Ishizaki T, Uehata M, Tamechika I, Keel J, Nonomura K, Maekawa M, et al. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Mol Pharmacol. 2000;57(5):976-983. View Source
- [3] Davies SP, Reddy H, Caivano M, Cohen P. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochem J. 2000;351(Pt 1):95-105. View Source
